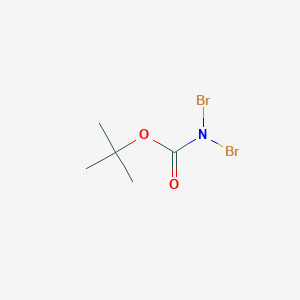

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester

Description

This compound belongs to a broader class of N-protected carbamates widely used in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals. The tert-butyl group enhances steric protection of the carbamate moiety, while the bromine substituents may influence reactivity, stability, and biological activity .

Properties

IUPAC Name |

tert-butyl N,N-dibromocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXLLRXVLYZWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282293 | |

| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358365-86-3 | |

| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358365-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and may involve specialized equipment and conditions to optimize yield and purity. The process usually includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

- Organic Synthesis : Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the formation of various functional groups through substitution and addition reactions.

- Reactivity Studies : The compound undergoes several types of reactions including oxidation, reduction, and substitution. It can react with oxidizing agents to form carbonyl compounds or with halogens to yield substituted derivatives. This reactivity is essential for developing new synthetic pathways in organic chemistry.

Biology

- Biological Activity : Research has indicated that carbamate compounds can interact with various biomolecules. Studies are ongoing to investigate their potential biological activities, including enzyme inhibition and protein binding mechanisms.

- Toxicology Studies : Given the structural similarities to other known toxic carbamates, this compound is also being evaluated for its safety and potential toxicological effects in biological systems .

Medicine

- Therapeutic Potential : There is ongoing interest in exploring the therapeutic properties of carbamic acid derivatives. Some carbamates have been developed as muscle relaxants and are being investigated for their efficacy in treating neurological disorders by modulating GABA receptors .

- Drug Development : The compound may serve as a precursor for novel pharmaceuticals. Its unique dibromo structure could lead to the development of drugs with specific pharmacological profiles.

Industry

- Specialty Chemicals Production : In industrial applications, carbamic acid derivatives are utilized in the production of specialty chemicals and materials. Their unique properties make them suitable for various applications such as agrochemicals and polymer production .

- Insecticides : Several carbamate-based insecticides have been developed from similar structures due to their effectiveness in pest control. The unique substitution patterns can enhance their efficacy against specific pests while minimizing environmental impact .

Case Study 1: Synthesis and Reactivity

A study focused on synthesizing various derivatives from this compound demonstrated its utility as a versatile reagent in organic synthesis. The research highlighted successful reactions leading to complex molecular architectures that could be further explored for biological activity.

Case Study 2: Toxicological Assessment

Research conducted on the toxicological effects of carbamate compounds revealed insights into their interaction with biological systems. This study aimed to assess the safety profile of carbamic acid derivatives and their potential risks when used in agricultural applications.

Mechanism of Action

The mechanism of action of Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Research Findings and Challenges

- Stereoselective Synthesis : demonstrates that tert-butyl carbamates enable high chiral purity (>99% ee) in HIV drug intermediates via sodium borohydride reduction. Brominated analogs may require modified reducing conditions to retain stereochemistry .

- Stability Trade-offs : While dibromo derivatives offer enhanced reactivity, they are prone to decomposition under UV light or basic conditions, limiting their use in prolonged reactions .

Biological Activity

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester (CAS No. 358365-86-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Br2F2N2O2. Its unique dibromo substitution pattern contributes to its distinct chemical properties, making it valuable in organic synthesis and biological applications.

Carbamic acids typically interact with biological targets through enzyme inhibition and protein binding. The mechanisms include:

- Enzyme Inhibition : Carbamates can inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity.

- Biochemical Pathways : They are involved in various biochemical processes, including metabolic pathways and cellular signaling .

1. Enzyme Inhibition

Research indicates that Carbamic acid derivatives exhibit significant enzyme inhibition properties. Specific studies have shown that they can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission .

2. Antimicrobial Properties

Carbamic acid derivatives have been studied for their antimicrobial activity against various pathogens. For instance, some studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

3. Toxicological Studies

Toxicological assessments reveal that the compound has low acute toxicity in animal models. The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 2000 mg/kg body weight, indicating a relatively safe profile at lower doses . However, sub-lethal effects such as histopathological changes in reproductive organs have been noted at higher doses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant AChE inhibition | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Toxicity | LD50 > 2000 mg/kg; sub-lethal effects observed |

Case Study: Enzyme Interaction

A study investigated the interaction of Carbamic acid derivatives with AChE using kinetic assays. The results demonstrated that the compound acts as a competitive inhibitor, with a calculated inhibition constant (Ki) indicating moderate affinity for the enzyme. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Studies indicate poor dermal absorption but significant oral bioavailability.

- Metabolism : The compound undergoes metabolic transformations primarily through oxidation and conjugation pathways.

- Excretion : Metabolites are primarily excreted via urine, with specific metabolites identified through mass spectrometry .

Q & A

Basic: What methodological approaches are recommended for achieving high chiral purity in the stereoselective synthesis of tert-butyl carbamate derivatives?

Answer:

High chiral purity can be achieved using asymmetric reduction with sodium borohydride in a solvent system comprising an alcohol (e.g., methanol) and a halogenated solvent (e.g., dichloromethane). Critical parameters include maintaining a reaction temperature between -15°C and 0°C to minimize racemization and enhance stereochemical control. Post-reaction, chiral HPLC or polarimetry should be employed to verify enantiomeric excess (>99% ee), with mobile phases optimized for resolving tert-butyl carbamate stereoisomers .

Basic: How can researchers optimize solubility and stability of tert-butyl carbamate derivatives in aqueous and organic matrices?

Answer:

Formulate stable solutions using a stepwise protocol:

Prepare a concentrated stock solution in DMSO (50–100 mg/mL).

Sequentially add co-solvents (e.g., PEG300, Tween-80) to the DMSO stock to prevent precipitation.

Adjust the final solvent ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to match experimental conditions.

Heating (≤50°C) or sonication may resolve precipitation. Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent hydrolysis of the carbamate group .

Advanced: What enzymatic strategies enable enantioselective biotransformation of tert-butyl carbamate intermediates?

Answer:

Rhodococcus strains (e.g., R. erythropolis SC 13845) expressing toluene dioxygenase or monooxygenase can catalyze stereospecific hydroxylation or epoxidation of carbamate precursors. For example, (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamate was converted to (1S,2R)-hydroxy derivatives with 99.4% ee. Key factors include:

- Substrate pre-incubation with microbial cells in nutrient-rich media.

- pH control (6.5–7.5) to stabilize enzyme activity.

- Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can computational modeling guide the design of tert-butyl carbamate derivatives with enhanced reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic and steric effects of substituents on carbamate reactivity. For example:

- Electron-withdrawing groups (e.g., Br, F) at the pyridinyl or phenyl rings increase electrophilicity of the carbamate carbonyl.

- Steric maps of tert-butyl groups can identify steric hindrance in transition states.

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy at 240–280 nm) .

Basic: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

Answer:

- NMR : ¹H NMR (CDCl₃) identifies tert-butyl protons as a singlet at δ 1.2–1.5 ppm. ¹³C NMR confirms the carbamate carbonyl at δ 150–155 ppm.

- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate carbamate structure.

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions, with fragmentation patterns confirming bromine isotopes (e.g., m/z 492.2 for C₁₈H₁₈Br₂F₂N₂O₂) .

Advanced: How do solvent polarity and temperature influence the stability of N,N-dibromo carbamates during storage?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize carbamates by reducing nucleophilic attack.

- Low-temperature storage (-20°C) in amber vials minimizes thermal degradation and photolytic bromine loss.

- Accelerated stability studies (40°C/75% RH for 14 days) coupled with GC-MS monitoring can quantify degradation products (e.g., tert-butyl alcohol, dibromoamine) .

Basic: What safety protocols are essential for handling N,N-dibromo carbamates in laboratory settings?

Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure.

- Neutralize spills with 5% sodium thiosulfate to reduce bromine toxicity.

- First aid: Flush eyes with water for 15 minutes; administer 100% O₂ for inhalation exposure .

Advanced: What strategies resolve contradictory data in reaction yield optimization between batch and flow chemistry systems?

Answer:

- Batch systems : Higher yields (78–85%) are achieved with prolonged stirring (12–24 hrs) due to equilibration.

- Flow systems : Short residence times (2–5 mins) at elevated pressures (10–15 bar) improve mass transfer but may reduce ee by 2–5%.

Statistical tools (e.g., ANOVA) can identify confounding variables (e.g., mixing efficiency, thermal gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.